molecular formula C26H25FN8O4 B062765 Plevitrexed CAS No. 172521-94-7

Plevitrexed

Cat. No. B062765
CAS RN: 172521-94-7
M. Wt: 532.5 g/mol
InChI Key: IEJSCSAMMLUINT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plevitrexed is a novel antifolate drug that has shown promising results in preclinical studies. It is a synthetic compound that inhibits the enzymes involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Plevitrexed has been extensively studied for its potential use in cancer treatment, as it has shown to be effective against a variety of cancer types, including lung, breast, and ovarian cancer.

Scientific Research Applications

Thymidylate Synthase Inhibition and Cancer Treatment

Plevitrexed is a novel thymidylate synthase inhibitor (TSI), showing potential in cancer treatment. Its mechanism involves inhibiting thymidine synthesis, which may lead to DNA synthesis inhibition and apoptosis. This mechanism is particularly relevant in treating gastric cancer, as demonstrated in a phase I/II study. The study explored plevitrexed with nutritional vitamin supplementation in gastric cancer patients, highlighting its promise in targeting cancer cells while minimizing toxicity to normal tissues (Thomas et al., 2005). Another study reaffirms plevitrexed’s role as a non-polyglutamatable antifolate quinazoline derivative, emphasizing its potential antineoplastic activity (Definitions, 2020).

Development of Antifolate Drugs for Cancer

Plevitrexed’s development is part of a broader effort to create effective antifolate drugs for cancer treatment. It's designed as a water-soluble TS inhibitor, deliberately engineered to not be a substrate for folylpolyglutamate synthetase (FPGS), which differentiates it from other TS inhibitors. This design aims to target tumor cells more effectively while reducing the development of resistance and toxicity to normal cells. Its ongoing Phase II clinical study indicates a continued interest in its potential as a cancer therapy (Jackman et al., 2008). Another study highlights various antifolate TS inhibitors, including plevitrexed, emphasizing their encouraging anticancer activities and potential for clinical development (Jarmuła, 2010).

properties

IUPAC Name

(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSCSAMMLUINT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165351
Record name Plevitrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plevitrexed

CAS RN

153537-73-6
Record name Plevitrexed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153537-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plevitrexed [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153537736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plevitrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC-696259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Plevitrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLEVITREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P2881C3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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